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Compound Name:
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CAS No.: 265108-40-5

Cat. No.: B3120529

Get Quote

Executive Summary

4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5) is a specialized secondary amine
building block used in medicinal chemistry to optimize the physicochemical profile of drug
candidates.[1] Unlike simple alkyl-substituted piperidines, this moiety incorporates a short
polyethylene glycol (PEG)-like ether tail. This structural feature allows researchers to extend a
molecule into solvent-exposed binding pockets, improving aqueous solubility and lowering
lipophilicity (LogD) without introducing the steric bulk or polydispersity of larger PEG chains.

This guide details the strategic application of this building block, providing validated protocols
for its incorporation into small molecule libraries via reductive amination, SNAr, and amide

coupling.

Chemical Profile & Strategic Value
Physicochemical Characteristics
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Property Value | Description Impact on Drug Design
Piperidine ring with 4-position Classic pharmacophore with
Structure ] ]
ether tail "stealth” polarity.

Moderate molecular weight

Formula C10H21NO2 )
increase (MW ~187.28).
) ] ) Versatile handle for attachment
Functionality Secondary Amine
to scaffolds.[2]
o Highly basic; protonated at
pKa (Calc.) ~10.8 (Piperidine N)

physiological pH.

Lower than 4-butylpiperidine;
LogP (Calc.) ~1.2-15 higher than 4-
hydroxypiperidine.

) Enhances solubility via water
H-Bond Acceptors 3 (1 Amine, 2 Ethers) )
networking.

The "Goldilocks" Effect in Lead Optimization

In Hit-to-Lead campaigns, a common failure mode is the "Grease Ball" effect—where potency
is driven by hydrophobic interactions, leading to poor metabolic stability and solubility.

e vs. 4-Alkylpiperidines: 4-[(2-Ethoxyethoxy)methyl]piperidine reduces LogD, mitigating
metabolic clearance risks associated with high lipophilicity.

¢ Vvs. 4-Hydroxypiperidines: It avoids the strong H-bond donor penalty of a free hydroxyl group,
which can sometimes hinder membrane permeability.

Synthetic Utility & Workflows

This building block is typically attached to a central scaffold (Core) through the piperidine
nitrogen. The following diagram illustrates the decision matrix for selecting the appropriate
coupling strategy.
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Scaffold Functional Group?
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Figure 1: Synthetic decision tree for incorporating 4-[(2-Ethoxyethoxy)methyl]piperidine

based on scaffold functionality.

Experimental Protocols
Protocol A: Reductive Amination (Standard)

Application: Attaching the building block to an aldehyde-functionalized scaffold. This is the

preferred method for maintaining the basicity of the piperidine nitrogen.

Reagents:

Scaffold-CHO (1.0 equiv)

4-[(2-Ethoxyethoxy)methyl]piperidine (1.1 — 1.2 equiv)

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acetic Acid (glacial, catalytic, 1-2 drops)
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e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step:

Imine Formation: In a dry vial, dissolve the Scaffold-CHO in DCE (0.1 M concentration). Add
4-[(2-Ethoxyethoxy)methyl]piperidine and catalytic acetic acid.

o Equilibration: Stir at room temperature for 30-60 minutes to allow pre-equilibrium of the
iminium ion.

e Reduction: Add STAB in a single portion. Note: Gas evolution may occur.

e Reaction: Stir at room temperature for 2—-16 hours. Monitor by LC-MS (Look for M+1 of
product).

o Workup: Quench with saturated agueous NaHCOs. Extract with DCM (3x).

« Purification: Dry organic layer over Na2SOa, concentrate, and purify via flash
chromatography (DCM/MeOH gradient).

Protocol B: SNAr Displacement

Application: Attaching to electron-deficient heteroaryl chlorides (e.g., chloropyrimidines,
chloropyridines).

Reagents:

Heteroaryl-Cl (1.0 equiv)

4-[(2-Ethoxyethoxy)methyl]piperidine (1.2 — 1.5 equiv)

DIPEA (N,N-Diisopropylethylamine) or K2COs (2.0 — 3.0 equiv)

DMSO or DMF (anhydrous)

Step-by-Step:

o Dissolution: Dissolve Heteroaryl-Cl in DMSO (0.2 M).
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» Addition: Add the base followed by the piperidine building block.

e Heating: Heat the mixture to 80—100°C. Note: Reaction time varies (1-12 hours) based on
the electrophilicity of the core.

o Workup: Dilute with water/brine and extract with Ethyl Acetate.

o Tip: If the product is very polar (due to the ether tail), consider using DCM/Isopropanol
(3:1) for extraction to avoid loss in the aqueous phase.

Case Study: Optimization of a Sigma-1 Receptor
Ligand

In a hypothetical optimization campaign for a Sigma-1 receptor ligand (often targeting CNS
indications), a 4-benzylpiperidine lead showed high potency but poor metabolic stability (high
intrinsic clearance, Clint).

Modification: The benzyl group was replaced with the (2-ethoxyethoxy)methyl tail.
Resulting Profile:

» Potency: Maintained. The ether tail occupied the same hydrophobic pocket but engaged in
water-mediated H-bonding with a backbone carbonyl.

e LogD: Dropped from 3.8 to 2.4, moving the compound into the optimal lipophilic efficiency
(LipE) range.

 Solubility: Kinetic solubility increased 15-fold due to the disruption of crystal packing and
increased solvation of the ether oxygen atoms.

Lead Compound
(4-Benzylpiperidine)

High Potency
Poor Solubility
High Clearance Strategy:
Replace hydrophobic tail
with ether mimic

Optimized Lead
Potency Maintained

LogD Lowered
Solubility Increased

Input:

4-[(2-Ethoxyethoxy)methyl]piperidine
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Figure 2: Logic flow for scaffold replacement using the ether-piperidine building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b3120529?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120529?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

